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Compound of Interest

Compound Name: AJI-214

Cat. No.: B15610484 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison

of the dual Aurora A and JAK2 kinase inhibitor, AJI-214, with other relevant inhibitors,

supported by available experimental data and detailed protocols.

AJI-214 has emerged as a potent inhibitor of Aurora A and JAK2, two kinases implicated in cell

cycle regulation and tumorigenesis. Its dual activity presents a promising therapeutic strategy.

However, a thorough understanding of its kinase selectivity is crucial to anticipate potential off-

target effects and to guide its clinical development. This comparison guide delves into the

kinase profile of AJI-214 and contrasts it with established inhibitors targeting similar pathways:

VX-680 (a pan-Aurora kinase inhibitor), Alisertib (a selective Aurora A inhibitor), and Ruxolitinib

(a JAK1/2 inhibitor).

Kinase Inhibition Profile
The following table summarizes the available quantitative data for AJI-214 and its comparator

compounds against their primary targets. While a comprehensive KINOMEscan profile for AJI-
214 is not publicly available, a kinase screen of its close and functionally similar analog, AJI-

100, was performed against a panel of 140 kinases, indicating a focused effort to determine its

selectivity.[1]
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Compound Target Kinase IC50 / Kᵢ (nM) Selectivity Notes

AJI-214 Aurora A 5.7
Dual inhibitor of

Aurora A and JAK2.

Aurora B 15.6

JAK2 33.4

VX-680 (Tozasertib) Aurora A 0.6 (Kᵢ)

Pan-Aurora kinase

inhibitor. Also inhibits

FLT-3 (Kᵢ = 30 nM)

and Abl (Kᵢ = 30 nM).

Selective against a

panel of over 190

other kinases.[2][3]

Aurora B 18 (Kᵢ)

Aurora C 5 (Kᵢ)

Alisertib (MLN8237) Aurora A 1.2

>200-fold more

selective for Aurora A

than Aurora B in

cellular assays.

Showed selectivity

against a 205-kinase

panel.[4][5]

Aurora B 396.5

Ruxolitinib JAK1 3.3
Potent JAK1/2

inhibitor.

JAK2 2.8

>130-fold selectivity

for JAK1/2 over JAK3.

[6]

JAK3 428

TYK2 19
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Experimental Protocols
KINOMEscan Kinase Profiling Assay
The KINOMEscan™ platform (DiscoverX) is a widely used competition binding assay to

determine the binding affinity of a test compound against a large panel of kinases. The

methodology provides a quantitative measure of interaction, typically expressed as the

dissociation constant (Kd).

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount

of bound kinase in the presence of the test compound indicates stronger binding.

Detailed Protocol:

Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated,

active-site directed ligand to generate an affinity resin.

Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound

(at various concentrations) are combined in a binding buffer. The reaction is incubated to

reach equilibrium.

Washing: The beads are washed to remove unbound kinase and test compound.

Elution: The bound kinase is eluted from the beads.

Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for

the DNA tag.

Data Analysis: The amount of kinase captured on the beads is measured as a function of the

test compound concentration. The dissociation constant (Kd) is then calculated from the

resulting dose-response curve. Results can also be expressed as "percent of control"

(%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger

inhibition.
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To better understand the experimental approach and the biological context of AJI-214's activity,

the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for Kinase Inhibitor Specificity Profiling
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Experimental workflow for assessing kinase inhibitor specificity.
Primary signaling pathways inhibited by AJI-214.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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